![molecular formula C17H14N4O3 B14214067 N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide CAS No. 833452-29-2](/img/structure/B14214067.png)
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide is a chemical compound with a complex structure that includes a nitropyridine group, an azetidine ring, and a phenylprop-2-ynamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide typically involves multiple steps, starting with the preparation of the azetidine ring and the nitropyridine group. One common method involves the reaction of 3-nitropyridine with azetidine under specific conditions to form the desired azetidine derivative. This intermediate is then reacted with 3-phenylprop-2-ynamide to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .
化学反应分析
Types of Reactions
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the nitropyridine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitropyridine group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted azetidine and pyridine derivatives .
科学研究应用
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
作用机制
The mechanism of action of N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes, similar to the mechanism of action of β-lactam antibiotics .
相似化合物的比较
Similar Compounds
- 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid
- 2-(Azetidin-1-yl)-3-nitropyridine
- 3-(Prop-1-en-2-yl)azetidin-2-one
Uniqueness
N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide is unique due to its combination of a nitropyridine group, an azetidine ring, and a phenylprop-2-ynamide moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
属性
CAS 编号 |
833452-29-2 |
|---|---|
分子式 |
C17H14N4O3 |
分子量 |
322.32 g/mol |
IUPAC 名称 |
N-[1-(3-nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C17H14N4O3/c22-16(9-8-13-5-2-1-3-6-13)19-14-11-20(12-14)17-15(21(23)24)7-4-10-18-17/h1-7,10,14H,11-12H2,(H,19,22) |
InChI 键 |
POZLUXSJIZIFEZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=C(C=CC=N2)[N+](=O)[O-])NC(=O)C#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


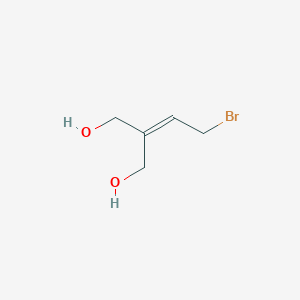
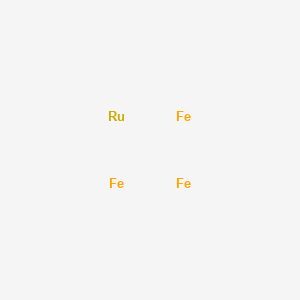
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)

![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
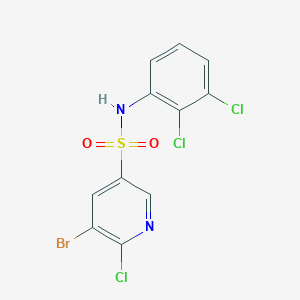
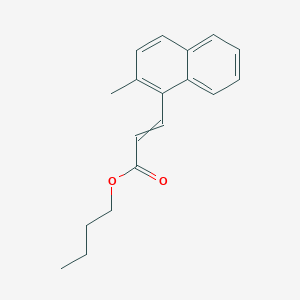

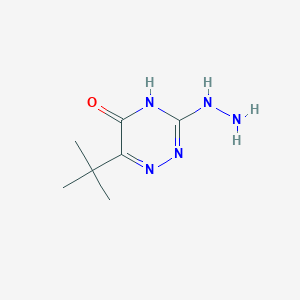


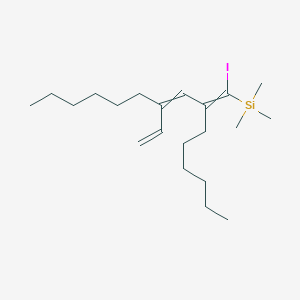
![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)

